molecular formula C21H24N6S B12296182 N'-(1-Isoquinolin-1-ylethyl)-4-pyridin-2-ylpiperazine-1-carbothiohydrazide CAS No. 87555-62-2

N'-(1-Isoquinolin-1-ylethyl)-4-pyridin-2-ylpiperazine-1-carbothiohydrazide

Cat. No.: B12296182
CAS No.: 87555-62-2
M. Wt: 392.5 g/mol
InChI Key: KLYOLLLMOLFUSQ-UHFFFAOYSA-N
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Description

N’-(1-Isoquinolin-1-ylethyl)-4-pyridin-2-ylpiperazine-1-carbothiohydrazide is a complex heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry This compound is characterized by its unique structure, which includes an isoquinoline moiety, a pyridine ring, and a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-Isoquinolin-1-ylethyl)-4-pyridin-2-ylpiperazine-1-carbothiohydrazide typically involves multi-step organic reactions. One common approach is the condensation of isoquinoline derivatives with pyridine-containing piperazine compounds under controlled conditions. The reaction often requires the use of catalysts such as rhodium or copper to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize efficiency and yield. Metal-free oxidative cross-coupling reactions have been explored as a practical method for synthesizing isoquinoline derivatives, providing a straightforward and scalable route to acquire the desired compound . These methods are designed to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(1-Isoquinolin-1-ylethyl)-4-pyridin-2-ylpiperazine-1-carbothiohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides, which may exhibit different chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

N’-(1-Isoquinolin-1-ylethyl)-4-pyridin-2-ylpiperazine-1-carbothiohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(1-Isoquinolin-1-ylethyl)-4-pyridin-2-ylpiperazine-1-carbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives, such as:

Uniqueness

N’-(1-Isoquinolin-1-ylethyl)-4-pyridin-2-ylpiperazine-1-carbothiohydrazide is unique due to its combination of isoquinoline, pyridine, and piperazine moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

87555-62-2

Molecular Formula

C21H24N6S

Molecular Weight

392.5 g/mol

IUPAC Name

N'-(1-isoquinolin-1-ylethyl)-4-pyridin-2-ylpiperazine-1-carbothiohydrazide

InChI

InChI=1S/C21H24N6S/c1-16(20-18-7-3-2-6-17(18)9-11-23-20)24-25-21(28)27-14-12-26(13-15-27)19-8-4-5-10-22-19/h2-11,16,24H,12-15H2,1H3,(H,25,28)

InChI Key

KLYOLLLMOLFUSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC2=CC=CC=C21)NNC(=S)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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